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Cat. No.: B12308157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

surface modification of Poly(L-lactic acid)/Poly(ε-caprolactone) (PLLA/PCL) scaffolds with the

novel peptide LXW7. This peptide has been identified as a potent and specific ligand for

targeting endothelial progenitor cells (EPCs) and endothelial cells (ECs), making it a promising

agent for promoting vascularization in tissue engineering and regenerative medicine

applications.[1][2][3]

Introduction
LXW7 is a cyclic octapeptide (cGRGDdvc) that has demonstrated high binding affinity and

specificity to αvβ3 integrin on EPCs and ECs.[1][2][4] Unlike traditional RGD peptides, LXW7
exhibits weaker binding to platelets and no binding to monocytes, which is advantageous for

reducing thrombosis and inflammation at the scaffold implantation site.[1][2][4] Surface

modification of PLLA/PCL scaffolds with LXW7 has been shown to significantly enhance

endothelial cell attachment, proliferation, and overall endothelial coverage, likely through the

activation of the VEGF receptor 2 (VEGF-R2) and mitogen-activated protein kinase (MAPK)

ERK1/2 signaling pathway.[1][2][3][4] These characteristics make LXW7-modified scaffolds a

promising platform for in vitro cell expansion and in vivo applications requiring enhanced

vascularization.
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The following tables summarize the quantitative data from studies on LXW7, highlighting its

binding specificity and its effect on endothelial cell functions.

Table 1: Binding Specificity of LXW7

Cell/Component Type
Binding
Affinity/Attachment

Reference

Endothelial Progenitor Cells

(EPCs)/Endothelial Cells (ECs)
Strong binding affinity [1][2][4]

THP-1 Monocytes No effective attachment [1][2][4]

Platelets
Weaker binding affinity

compared to GRGD peptide
[1][2][4]

Table 2: Effect of LXW7 on Endothelial Cell Function

Biological Function Observation Reference

Cell Proliferation Enhanced [1][2]

Endothelial Coverage on

Scaffolds
Significantly improved [1][2][3]

Phosphorylation of VEGF-R2 Increased [1][2][4]

Activation of MAPK (ERK1/2) Increased [1][2][4]

Signaling Pathway
The proposed signaling pathway for LXW7-mediated enhancement of endothelial cell function

is depicted below. LXW7 binds to αvβ3 integrin on the surface of endothelial cells, which leads

to the increased phosphorylation of VEGF receptor 2 (VEGF-R2) and the subsequent

activation of the mitogen-activated protein kinase (MAPK) ERK1/2 pathway, ultimately

promoting cell proliferation.[1][2][4]
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LXW7 Peptide αvβ3 IntegrinBinds to VEGF-R2Activates ERK1/2Phosphorylates Cell ProliferationPromotes
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Caption: LXW7 signaling cascade in endothelial cells.

Experimental Protocols
This section provides detailed protocols for the fabrication of PLLA/PCL scaffolds, their surface

modification with LXW7, and subsequent cell culture experiments.

PLLA/PCL Scaffold Fabrication (Electrospinning)
This protocol describes the fabrication of microfibrous PLLA/PCL scaffolds using

electrospinning, a technique that mimics the morphology of the native extracellular matrix.[1]

Materials:

Poly(L-lactic acid) (PLLA)

Poly(ε-caprolactone) (PCL)

Solvent (e.g., a mixture of chloroform and methanol)

High-voltage power supply

Syringe pump

Spinneret (e.g., a 22-gauge needle)

Grounded collector (e.g., a rotating mandrel or a flat plate)

Protocol:

Prepare a polymer solution by dissolving PLLA and PCL in the chosen solvent at a specific

ratio and concentration.
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Load the polymer solution into a syringe fitted with a spinneret.

Mount the syringe on a syringe pump.

Position the spinneret at a fixed distance from the grounded collector.

Set the flow rate of the syringe pump to dispense the polymer solution at a constant rate.

Apply a high voltage between the spinneret and the collector.

The charged polymer jet will be drawn towards the collector, and the solvent will evaporate,

resulting in the deposition of microfibers on the collector.

Continue the process until a scaffold of the desired thickness is obtained.

Dry the scaffold under vacuum to remove any residual solvent.
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Caption: Workflow for PLLA/PCL scaffold fabrication.

Surface Modification of PLLA/PCL Scaffolds with LXW7
via Click Chemistry
This protocol outlines the covalent immobilization of LXW7 peptide onto the surface of the

PLLA/PCL scaffold using Click chemistry.[1] This method provides a stable and specific
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attachment of the peptide.

Materials:

Electrospun PLLA/PCL scaffold

LXW7 peptide with an azide group (LXW7-N3)

A linker with a terminal alkyne group (e.g., DBCO-linker)

Copper(I) catalyst (e.g., copper(I) bromide)

Ligand (e.g., TBTA)

Reducing agent (e.g., sodium ascorbate)

Appropriate buffers and solvents (e.g., PBS, DMSO)

Protocol:

Surface Activation (if necessary): The PLLA/PCL scaffold surface may require activation to

introduce functional groups for the Click chemistry reaction. This can be achieved through

methods like plasma treatment or chemical modification.

Alkyne Functionalization: React the activated scaffold surface with an alkyne-containing

linker to introduce terminal alkyne groups.

Preparation of LXW7 Solution: Dissolve the azide-modified LXW7 peptide (LXW7-N3) in a

suitable solvent.

Click Reaction: a. Prepare the Click chemistry reaction mixture containing the copper(I)

catalyst, ligand, and reducing agent in an appropriate buffer. b. Immerse the alkyne-

functionalized scaffold in the reaction mixture. c. Add the LXW7-N3 solution to the mixture. d.

Allow the reaction to proceed for a specified time at room temperature with gentle agitation.

Washing: After the reaction, thoroughly wash the scaffold with appropriate solvents (e.g.,

water, ethanol) to remove any unreacted reagents and byproducts.
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Drying: Dry the LXW7-modified scaffold under vacuum.
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Caption: Surface modification of scaffolds with LXW7.

Endothelial Cell Attachment and Proliferation Assay
This protocol is used to evaluate the biological activity of the LXW7-modified scaffolds by

assessing the attachment and proliferation of endothelial cells.
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Materials:

LXW7-modified and unmodified (control) PLLA/PCL scaffolds

Human Coronary Artery Endothelial Cells (HCAECs) or other relevant endothelial cells

Endothelial Growth Medium-2 (EGM-2)

Phosphate-Buffered Saline (PBS)

Cell staining reagents (e.g., DAPI for nuclei, Phalloidin for actin cytoskeleton)

Cell proliferation assay kit (e.g., MTS or WST-1)

Fluorescence microscope

Plate reader

Protocol:

Scaffold Sterilization: Sterilize the LXW7-modified and control scaffolds using an appropriate

method (e.g., ethylene oxide or 70% ethanol followed by UV irradiation).

Cell Seeding: Place the sterile scaffolds in a multi-well culture plate. Seed endothelial cells

onto the scaffolds at a predetermined density.

Cell Attachment Assay (e.g., at 2-4 hours post-seeding): a. After the incubation period, gently

wash the scaffolds with PBS to remove non-adherent cells. b. Fix the attached cells with a

suitable fixative (e.g., 4% paraformaldehyde). c. Stain the cells with DAPI and Phalloidin. d.

Visualize and quantify the number of attached cells using a fluorescence microscope.

Cell Proliferation Assay (e.g., at 1, 3, and 5 days post-seeding): a. At each time point, add

the cell proliferation reagent to the wells containing the scaffolds and incubate according to

the manufacturer's instructions. b. Measure the absorbance or fluorescence using a plate

reader. c. The intensity is directly proportional to the number of viable cells.

Conclusion
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The surface modification of PLLA/PCL scaffolds with the LXW7 peptide presents a robust

strategy for enhancing endothelialization. The provided protocols offer a foundation for

researchers to fabricate and evaluate these advanced biomaterials for various tissue

engineering applications, particularly those requiring rapid and stable vascular network

formation. The specificity of LXW7 for endothelial cells minimizes off-target effects, making it a

highly attractive candidate for developing next-generation vascular grafts and other implantable

devices.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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